BenchChemオンラインストアへようこそ!

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

Physicochemical profiling Lipophilicity Positional isomer differentiation

This 5-chloro-4-methyl benzothiazole isobutyramide (CAS 912768-72-0) provides a structurally distinct chemotype for adenosine A₂A/A₂B receptor programs, absent from foundational Roche patent series. The branched isobutyramide side chain and halogen-bond donor capability of the 5-chloro substituent enable systematic probing of steric constraints, lipophilicity (ΔXLogP3 ~+0.5–0.7), and metabolic stability compared to linear amide analogs. Ideal for SAR exploration in an underexplored substitution vector and as a synthetic reference standard for diversified amide library synthesis.

Molecular Formula C12H13ClN2OS
Molecular Weight 268.76
CAS No. 912768-72-0
Cat. No. B2786412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
CAS912768-72-0
Molecular FormulaC12H13ClN2OS
Molecular Weight268.76
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)C(C)C)Cl
InChIInChI=1S/C12H13ClN2OS/c1-6(2)11(16)15-12-14-10-7(3)8(13)4-5-9(10)17-12/h4-6H,1-3H3,(H,14,15,16)
InChIKeyAWANEHMWZAWLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 912768-72-0): Structural Identity, Physicochemical Profile, and Patent Lineage


N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 912768-72-0), also named N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide, is a synthetic small-molecule benzothiazole amide with molecular formula C₁₂H₁₃ClN₂OS and molecular weight 268.76 g·mol⁻¹ . The compound features a 5-chloro-4-methyl substitution pattern on the benzothiazole core and a branched 2-methylpropanamide (isobutyramide) side chain at the 2-position. This substitution architecture places it within the broader class of 2-amidobenzothiazoles, a scaffold extensively claimed in Hoffmann-La Roche patents (US-6727247-B2, US-7019001) as adenosine A₂ receptor modulators for central nervous system indications including Parkinson's disease, Alzheimer's disease, and schizophrenia [1]. The compound is primarily available through specialty chemical suppliers as a research-grade intermediate or screening compound.

Why N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide Cannot Be Replaced by In-Class Analogs Without Risk of Altered Target Engagement and Physicochemical Profile


The benzothiazole amide class encompasses numerous analogs differing in halogen position, ring methylation, and amide side-chain length and branching. These seemingly minor structural variations produce quantifiable differences in lipophilicity, steric bulk, hydrogen-bonding capacity, and molecular recognition that can alter target binding, metabolic stability, and off-target profiles. The 5-chloro-4-methyl benzothiazole substitution pattern is sparsely represented in the primary literature relative to the more extensively explored 4-chloro or 6-chloro variants [1], meaning that structure-activity relationships (SAR) established for the broader class cannot be presumed to transfer linearly to this compound. The branched isobutyramide side chain introduces steric constraints at the amide linkage that linear acetamide or propanamide analogs lack, potentially modulating both conformational preference and metabolic susceptibility . Procurement without verifying compound-specific identity and purity against this exact CAS number therefore carries a material risk of introducing an unintended SAR profile into a research program.

Quantitative Differentiation Evidence for N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 5-Cl-4-CH₃-Isobutyramide vs. 6-Cl-Isobutyramide Positional Isomer

The target compound (CAS 912768-72-0) possesses molecular formula C₁₂H₁₃ClN₂OS and MW 268.76 g·mol⁻¹, incorporating both a 5-chloro substituent and a 4-methyl group on the benzothiazole ring. Its closest positional isomer, N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 389065-59-2), has formula C₁₁H₁₁ClN₂OS and MW 254.74 g·mol⁻¹—a difference of 14.02 g·mol⁻¹ attributable to the absence of the 4-methyl substituent . This additional methyl group increases the calculated XLogP3 by approximately 0.5–0.7 log units (estimated from fragment-based and analog data), translating to a roughly 3–5× increase in predicted octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and tissue distribution predictions . The positional shift of chlorine from the 6- to the 5-position also alters the electronic environment of the benzothiazole ring, potentially modifying π-stacking interactions with aromatic residues in target binding pockets.

Physicochemical profiling Lipophilicity Positional isomer differentiation ADME prediction

Amide Side-Chain Branching Differentiation: Isobutyramide vs. Linear Acetamide and Propanamide Analogs

The target compound bears a branched 2-methylpropanamide (isobutyramide) side chain at the benzothiazole 2-position. The closest linear analogs—N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 868230-29-9, MW 240.71 g·mol⁻¹) and N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide (CAS 868230-72-2, MW 254.74 g·mol⁻¹)—share the same benzothiazole core substitution but differ in the amide acyl moiety [1]. The isobutyramide group introduces α-carbon branching that restricts rotational freedom at the amide C–N bond, potentially stabilizing a preferred conformation for target binding while also introducing steric shielding against hydrolytic enzymes [2]. In the RGS protein interaction HTS assay (NIH R21NS057014), the acetamide analog demonstrated negligible activity (EC₅₀ > 30,000 nM), suggesting that the minimal acetamide side chain is insufficient for meaningful target engagement in this system [1]. The increased steric bulk and lipophilicity of the isobutyramide moiety may confer differentiated binding characteristics, though direct comparative data for the target compound in this assay are not publicly available.

Steric effects Amide conformational analysis Metabolic stability Side-chain SAR

Patent Landscape Positioning: 5-Chloro-4-Methyl Substitution as a Structurally Distinct Chemotype Within the Adenosine A₂ Receptor Benzothiazole Amide Family

The Hoffmann-La Roche patent family (US-6727247-B2, US-7019001, US-6835732) broadly claims substituted benzothiazole amide derivatives as adenosine A₂ receptor ligands for CNS indications including Parkinson's disease, Alzheimer's disease, schizophrenia, anxiety, and drug addiction [1]. Within the exemplified compounds in these patents, the predominant substitution patterns are 4-chloro-7-piperidin-1-yl, 4-methoxy-7-morpholin-4-yl, and 4-chloro-7-morpholin-4-yl variants—none of which incorporate the 5-chloro-4-methyl substitution architecture present in CAS 912768-72-0 [2]. The Roche patent series reports A₂A receptor binding affinities (Ki) for exemplified compounds in the sub-nanomolar to low-nanomolar range, with selectivity ratios against A₁ and A₃ receptors exceeding 100-fold for optimized leads [1]. While the target compound itself is not explicitly exemplified with quantitative binding data in these patents, its structural positioning as a distinct chemotype within the claimed Markush space means it occupies a unique and underexplored region of the benzothiazole amide SAR landscape, potentially offering differentiated selectivity or pharmacokinetic properties relative to the more heavily characterized 4,7-disubstituted series.

Adenosine receptor Patent analysis Chemotype differentiation CNS drug discovery

Physicochemical Property Vector Comparison: 5-Cl-4-CH₃-Isobutyramide vs. 4,6-Dimethyl-Isobutyramide Analog

A structurally informative comparator is N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide (C₁₃H₁₆N₂OS, MW 248.34 g·mol⁻¹), which replaces the 5-chloro substituent with a 6-methyl group while retaining the 4-methyl and isobutyramide features . The chlorine-to-methyl substitution changes the molecular weight by +20.42 g·mol⁻¹ (target compound is heavier), increases heavy atom count, and introduces a halogen-bond donor capability absent in the dimethyl analog. The chlorine atom at position 5 provides a distinctive σ-hole for halogen bonding with protein backbone carbonyls or π-systems—an interaction modality unavailable to methyl groups—while also increasing molecular polarizability and potentially enhancing van der Waals contacts in hydrophobic binding pockets [1]. The chloro substituent further modulates the electron density of the benzothiazole ring via its electron-withdrawing inductive effect, altering the pKa of the amide NH and consequently its hydrogen-bond donor strength relative to the electron-donating methyl-substituted analog. These differential electronic and steric features make the compounds non-interchangeable in any assay where halogen bonding, ring electronics, or molecular recognition play a role.

Halogen bonding Electronic effects Lipophilic efficiency SAR vector analysis

Class-Level Adenosine Receptor Context: Benzothiazole Amide Scaffold Validation and the Significance of Ring Substitution for A₂A vs. A₁ Selectivity

Benzothiazole amide derivatives are established adenosine A₂A receptor ligands with demonstrated therapeutic relevance for Parkinson's disease, where A₂A antagonism facilitates dopamine release and improves motor function [1]. Firooznia et al. (2011) reported benzothiazole-based adenosine A₂B receptor antagonists with engineered A₂A selectivity, achieving compound 30 with potent A₂B antagonism (Ki not explicitly stated in abstract) and high selectivity against both A₂A and A₁ receptors [2]. Critically, within this class, the position and nature of substituents on the benzothiazole ring are known to be key determinants of adenosine receptor subtype selectivity—the Roche patent series explicitly claims that substitution patterns modulate A₂A vs. A₁ vs. A₃ selectivity ratios [1]. The 5-chloro-4-methyl substitution pattern of CAS 912768-72-0, combined with its isobutyramide side chain, positions it in a region of chemical space distinct from the morpholino/piperidino-substituted analogs that dominate the published SAR, suggesting that its receptor subtype selectivity profile may differ materially from those of the more extensively characterized compounds. However, no direct adenosine receptor binding data for this specific compound are publicly available.

Adenosine A2A receptor Selectivity profiling GPCR antagonists Neurodegenerative disease

Recommended Research and Procurement Application Scenarios for N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 912768-72-0)


Adenosine A₂ Receptor SAR Expansion: Exploring the 5-Chloro-4-Methyl Benzothiazole Chemotype

For medicinal chemistry programs targeting adenosine A₂A or A₂B receptors, CAS 912768-72-0 provides access to a structurally distinct 5-chloro-4-methyl benzothiazole amide chemotype not exemplified in the foundational Roche patent series (US-6727247-B2, US-6835732). Procurement of this compound enables SAR exploration in an underexplored substitution vector, potentially yielding differentiated selectivity profiles against A₁ and A₃ receptors relative to the extensively studied 4,7-disubstituted benzothiazole amide series [1]. The isobutyramide side chain further distinguishes it from the linear amide analogs that populate commercial screening libraries.

Physicochemical Property-Driven Lead Optimization: Halogen Bonding and Lipophilicity Modulation

The 5-chloro substituent on the target compound introduces halogen-bond donor capability and electron-withdrawing character absent in methyl-substituted benzothiazole amide analogs [1][2]. Combined with the lipophilicity contribution of the 4-methyl group (ΔXLogP3 ≈ +0.5–0.7 vs. non-methylated 6-chloro isomer), this compound serves as a tool for systematically probing the impact of halogen bonding and incremental lipophilicity on target binding, selectivity, and ADME properties within a benzothiazole amide template. The branched isobutyramide side chain additionally allows assessment of steric effects on amide conformational preference and metabolic stability.

Synthetic Intermediate for Diversified Benzothiazole Amide Libraries

As an amide derivative of 2-amino-5-chloro-4-methylbenzothiazole (CAS 65373-18-4), this compound can serve as both a screening entity and a synthetic reference standard for the preparation of diversified benzothiazole amide libraries via amide coupling or hydrolysis-reacylation strategies [1]. The well-defined 5-chloro-4-methyl substitution on the benzothiazole core provides a fixed starting point for systematic variation of the amide side chain, supporting structure-activity relationship studies across multiple biological targets for which benzothiazole derivatives have demonstrated activity, including adenosine receptors, kinase targets, and antimicrobial screening panels.

Comparative Selectivity Profiling Against RGS Protein Targets

Given that the structurally related acetamide analog (CAS 868230-29-9) was screened in an RGS family protein interaction HTS assay (NIH R21NS057014) and showed negligible activity (EC₅₀ > 30,000 nM), procurement of the isobutyramide analog enables direct comparative assessment of whether the increased steric bulk and lipophilicity of the branched amide side chain can rescue or modulate activity against RGS protein targets [1]. This represents a focused follow-up experiment with a clear comparator and quantitative baseline, even though primary data for the target compound itself remain to be generated.

Quote Request

Request a Quote for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.